

AcLys-PABC-VC-Aur0101 Intermediate-1: A Technical Overview of Solubility and Stability

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Compound of Interest

Compound Name: *AcLys-PABC-VC-Aur0101
intermediate-1*

Cat. No.: *B12383247*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for the antibody-drug conjugate (ADC) linker, AcLys-PABC-VC-Aur0101, and its intermediate. The information is intended to support researchers and professionals in the field of drug development.

Introduction

AcLys-PABC-VC-Aur0101 is a critical component in the construction of ADCs, serving as a cleavable linker conjugated to the potent auristatin microtubule inhibitor, Aur0101.^[1] This linker system is designed to be stable in circulation and release the cytotoxic payload within the target cell upon enzymatic cleavage. **AcLys-PABC-VC-Aur0101 intermediate-1** is a precursor in the synthesis of this drug-linker conjugate and is described as a cathepsin-cleavable ADC linker.^{[2][3][4]}

Solubility Data

Comprehensive quantitative solubility data for **AcLys-PABC-VC-Aur0101 intermediate-1** is limited. However, it is reported to be soluble in DMSO.^[2] More detailed solubility information is available for the complete drug-linker conjugate, AcLys-PABC-VC-Aur0101.

Table 1: Solubility of AcLys-PABC-VC-Aur0101

Solvent/Formulation	Solubility	Molarity (mM)
DMSO (In Vitro)	~100 mg/mL	~75.83
Formulation 1 (In Vivo)	≥ 2.5 mg/mL	≥ 1.90
Formulation 2 (In Vivo)	≥ 2.5 mg/mL	≥ 1.90
Formulation 3 (In Vivo)	≥ 2.5 mg/mL	≥ 1.90

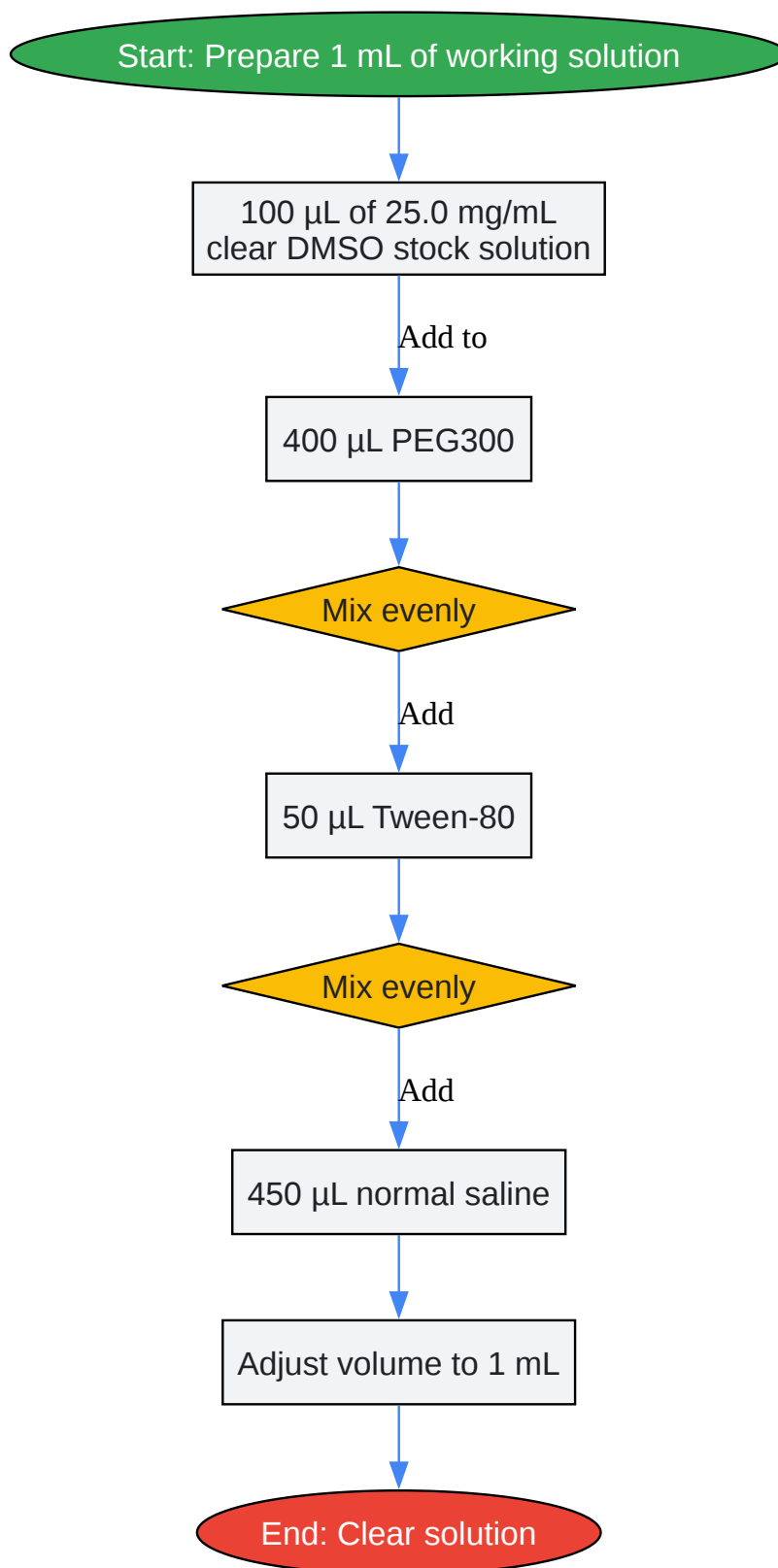
Data sourced from InvivoChem for AcLys-PABC-VC-Aur0101.[5]

Experimental Protocols for In Vivo Formulations

The following protocols detail the preparation of the in vivo formulations listed in Table 1.

Protocol 1: Formulation 1 Preparation

This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.



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Caption: Workflow for the preparation of Formulation 1.

Protocol 2: Formulation 2 Preparation

This formulation is composed of 10% DMSO and 90% (20% SBE- β -CD in Saline).

- Prepare 20% SBE- β -CD in Saline: Dissolve 2 g of SBE- β -CD in 10 mL of saline to obtain a clear solution. This solution can be stored at 4°C for one week.[\[5\]](#)
- Prepare Final Formulation: For a 1 mL working solution, add 100 μ L of a 25.0 mg/mL clear DMSO stock solution to 900 μ L of the 20% SBE- β -CD in saline solution and mix evenly.[\[5\]](#)

Protocol 3: Formulation 3 Preparation

This formulation contains 10% DMSO and 90% Corn Oil.

For a 1 mL working solution, add 100 μ L of a 25.0 mg/mL clear DMSO stock solution to 900 μ L of corn oil and mix evenly.[\[5\]](#)

Stability Data

The stability of AcLys-PABC-VC-Aur0101 has been evaluated under various storage conditions. It is important to note that the product requires protection from light and moisture.[\[5\]](#)

Table 2: Storage and Stability of AcLys-PABC-VC-Aur0101

Form	Storage Temperature (°C)	Stability Duration
Powder	-20	3 years
Powder	4	2 years
In Solvent	-80	6 months
In Solvent	-20	1 month

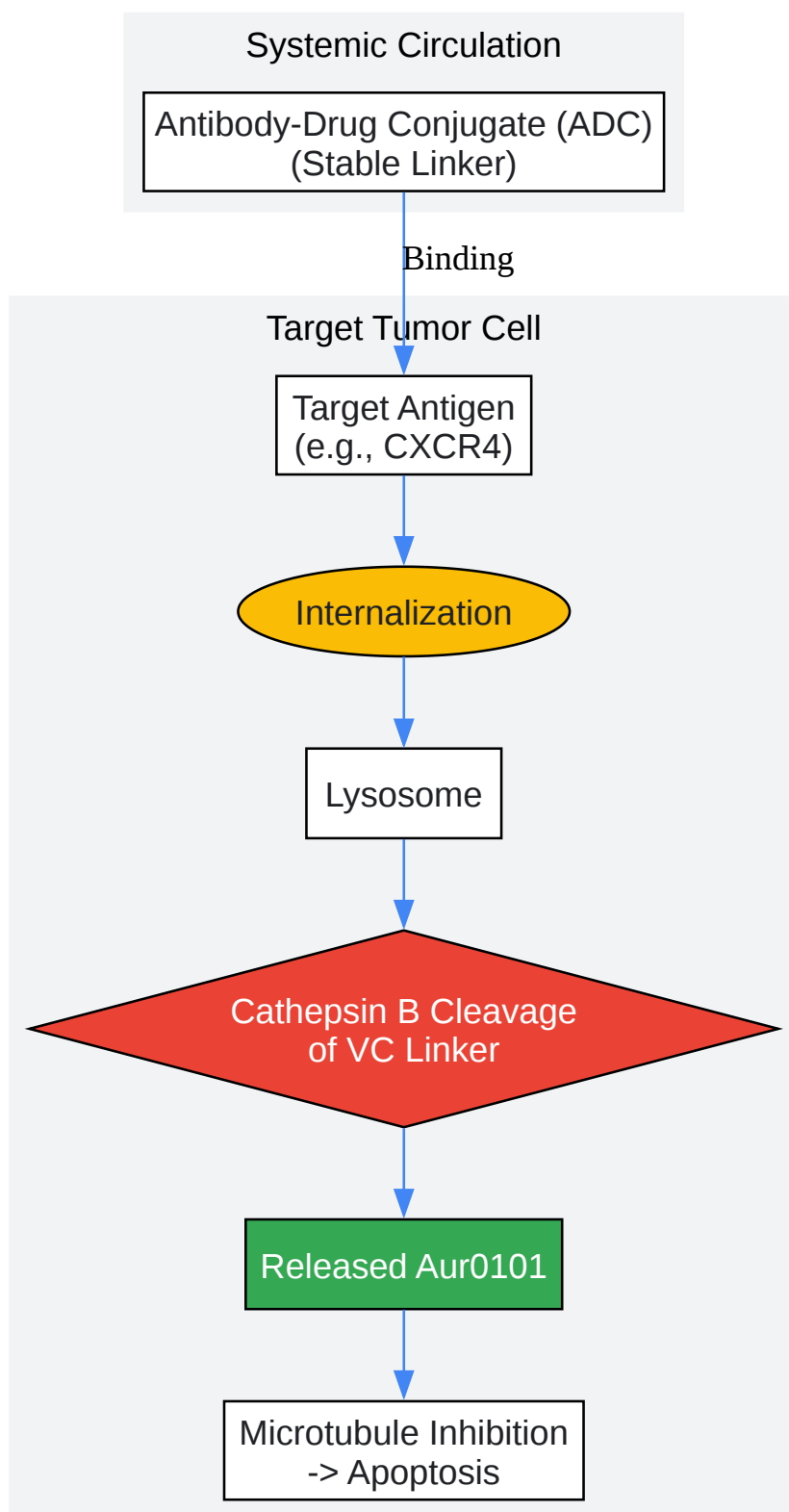
Data sourced from InvivoChem.[\[5\]](#)

The product is considered stable at room temperature for a few days during standard shipping.[\[5\]](#) For stock solutions, storage under nitrogen at -80°C for up to 6 months or at -20°C for up to 1 month is recommended.[\[6\]](#)

In vivo studies have indicated that valine-citrulline (VC) linkers, such as the one in AcLys-PABC-VC-Aur0101, can exhibit instability in mouse plasma due to susceptibility to an extracellular carboxylesterase, leading to premature payload release.^[7] This is a critical consideration for preclinical studies in murine models.

Mechanism of Action of ADCs with AcLys-PABC-VC-Aur0101

The AcLys-PABC-VC linker is designed to be cleaved by intracellular proteases, such as cathepsin B, which are often upregulated in the lysosomal compartments of tumor cells.



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Caption: General mechanism of action for an ADC utilizing a cleavable VC linker.

This diagram illustrates the process from ADC binding to a target antigen on the tumor cell surface to the intracellular release of the cytotoxic payload, Aur0101, leading to apoptosis.

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